![molecular formula C11H7Cl3N2OS B2473269 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 335387-29-6](/img/structure/B2473269.png)
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Chloroacetamides, such as 2-chloroacetamide, are a class of organic compounds that contain a chloroacetyl functional group . They are generally colorless solids and have a characteristic odor . They are readily soluble in water .
Synthesis Analysis
Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including 1H and 13C NMR spectroscopy, ESI–MS, and X-ray crystallography .Chemical Reactions Analysis
Chloroacetamides can undergo various chemical reactions. For example, they can react with organolithium reagents to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the melting point, solubility in water, and molar mass can be determined experimentally .Scientific Research Applications
Pharmaceutical Research and Drug Development
- Anti-Inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) . Investigating its effects on inflammatory pathways could lead to the development of novel therapeutic agents.
Local Anesthetics and Pain Management
- Anesthetic Properties : N-(2,6-Dimethylphenyl)chloroacetamide (a related compound) has been used in simultaneous determination of the enantiomers of tocainide in blood plasma . This suggests that derivatives like 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide might have local anesthetic properties.
Organic Synthesis and Intermediates
- Starting Reagent : 2-Chloro-N,N-dimethylethylamine, a close analog, serves as an intermediate in organic synthesis . Similarly, our compound could play a crucial role in creating other valuable molecules.
Crystallography and Structural Studies
- Crystal Structure Investigations : Understanding the crystal structure of related compounds can provide insights into their behavior and interactions. While not directly documented for our compound, similar investigations have been conducted for related molecules .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSPZAJVUZNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
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